molecular formula C11H15NO4 B8542553 2-Amino-5-(2-hydroxy-2-methylpropoxy)benzoic acid

2-Amino-5-(2-hydroxy-2-methylpropoxy)benzoic acid

Cat. No. B8542553
M. Wt: 225.24 g/mol
InChI Key: VJYXERCTJZVMBQ-UHFFFAOYSA-N
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Patent
US08623866B2

Procedure details

A solution of 5-(2-hydroxy-2-methylpropoxy)-2-nitrobenzoic acid (0.145 g, 568 μmol) in ethanol (5 ml) was hydrogenated at normal pressure in the presence of 20 mg Pd/C 10% at r.t overnight. The catalyst was filtered and washed with EtOH. The filtrate was concentrated to give the title compound (127 mg, 99%) as grayish foam.
Quantity
0.145 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mg
Type
catalyst
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([CH3:18])([CH3:17])[CH2:3][O:4][C:5]1[CH:6]=[CH:7][C:8]([N+:14]([O-])=O)=[C:9]([CH:13]=1)[C:10]([OH:12])=[O:11]>C(O)C.[Pd]>[NH2:14][C:8]1[CH:7]=[CH:6][C:5]([O:4][CH2:3][C:2]([OH:1])([CH3:17])[CH3:18])=[CH:13][C:9]=1[C:10]([OH:12])=[O:11]

Inputs

Step One
Name
Quantity
0.145 g
Type
reactant
Smiles
OC(COC=1C=CC(=C(C(=O)O)C1)[N+](=O)[O-])(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
20 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
WASH
Type
WASH
Details
washed with EtOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)O)C=C(C=C1)OCC(C)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 127 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.